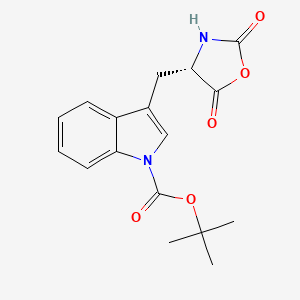
L-Trypthophane(Boc) N-carboxyanhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Trypthophane(Boc) N-carboxyanhydride is a derivative of the amino acid tryptophan. It is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group and a N-carboxyanhydride functional group. This compound is commonly used in peptide synthesis due to its ability to form stable intermediates and its compatibility with various reaction conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Trypthophane(Boc) N-carboxyanhydride typically involves the protection of the amino group of tryptophan with a Boc group, followed by the formation of the N-carboxyanhydride. The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and reagents like phosgene or triphosgene to facilitate the formation of the anhydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
L-Trypthophane(Boc) N-carboxyanhydride undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc group can be substituted under acidic conditions to yield the free amine.
Hydrolysis: The N-carboxyanhydride group can be hydrolyzed to form the corresponding amino acid.
Polymerization: It can undergo ring-opening polymerization to form polypeptides.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids (e.g., trifluoroacetic acid for Boc deprotection), bases (e.g., sodium hydroxide for hydrolysis), and catalysts (e.g., organometallic catalysts for polymerization). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from reactions involving this compound include deprotected amino acids, hydrolyzed products, and polypeptides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
L-Trypthophane(Boc) N-carboxyanhydride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and polypeptides, serving as a building block for more complex molecules.
Biology: It is employed in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: It is used in the synthesis of therapeutic peptides and as a precursor for the development of novel pharmaceuticals.
Mécanisme D'action
The mechanism of action of L-Trypthophane(Boc) N-carboxyanhydride involves its ability to act as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The N-carboxyanhydride group allows for the formation of polypeptides through ring-opening polymerization. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or polymers being synthesized .
Comparaison Avec Des Composés Similaires
L-Trypthophane(Boc) N-carboxyanhydride can be compared with other similar compounds such as:
L-Alanine(Boc) N-carboxyanhydride: Similar in structure but derived from alanine instead of tryptophan.
L-Phenylalanine(Boc) N-carboxyanhydride: Derived from phenylalanine and used in similar applications.
L-Leucine(Boc) N-carboxyanhydride: Derived from leucine and used in peptide synthesis.
Propriétés
IUPAC Name |
tert-butyl 3-[[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]methyl]indole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-17(2,3)24-16(22)19-9-10(11-6-4-5-7-13(11)19)8-12-14(20)23-15(21)18-12/h4-7,9,12H,8H2,1-3H3,(H,18,21)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJYSCUMFBKHDJ-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC3C(=O)OC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@H]3C(=O)OC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dichlorophenyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide](/img/structure/B2655327.png)

![N-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide](/img/structure/B2655331.png)
![(2Z)-2-[(4-acetylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2655333.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2655334.png)
![1-(3-Fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea](/img/structure/B2655336.png)
![2-(naphthalen-2-yloxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2655337.png)
![N-(2,5-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2655338.png)





